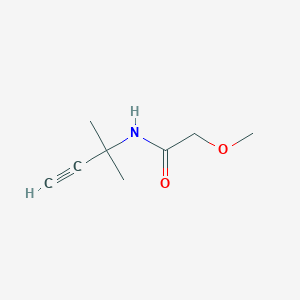![molecular formula C19H22N2O2S B4757473 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757473.png)
2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide
Vue d'ensemble
Description
2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide, also known as MMBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMBB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide is not yet fully understood. However, studies suggest that 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide may act by inhibiting certain enzymes or proteins involved in cellular processes, leading to the induction of cell death in cancer cells and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, neuroprotective, and immunomodulatory properties, 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has also been shown to have antioxidant and anti-inflammatory effects. These properties make 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide a potential candidate for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide in lab experiments is its ability to selectively induce cell death in cancer cells while sparing normal cells. This makes it a potential candidate for the development of anticancer drugs with minimal side effects. However, the limitations of using 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide. One potential direction is the development of 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of the immunomodulatory effects of 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide and its potential side effects.
Applications De Recherche Scientifique
2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to have anticancer properties by inducing cell death in cancer cells. In neurology, 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has been studied for its potential to act as a neuroprotective agent against neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[(4-morpholin-4-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-24-18-5-3-2-4-17(18)19(22)20-14-15-6-8-16(9-7-15)21-10-12-23-13-11-21/h2-9H,10-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZLSDLQZCTMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[4-(morpholin-4-yl)benzyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-fluoro-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757394.png)
![3,6-dichloro-N'-[1-(4-isopropoxyphenyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4757400.png)
![3-allyl-2-[(4-chlorobenzyl)thio]-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4757413.png)
![5-{[(3-hydroxy-1-adamantyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4757416.png)
![2-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4757419.png)
![N-[1-(cyclopropylcarbonyl)-3-methyl-2(1H)-pyridinylidene]cyclopropanecarboxamide](/img/structure/B4757420.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}acrylamide](/img/structure/B4757424.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4757427.png)

![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4757441.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)

![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)